VU0361747

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H17FN2O2 |

|---|---|

Molekulargewicht |

324.3 g/mol |

IUPAC-Name |

[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone |

InChI |

InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2 |

InChI-Schlüssel |

ZKKOJUZGUBLAJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Putative Mechanism of Action of VU0361747, a Novel M1 Positive Allosteric Modulator

Introduction

This compound is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not directly activate the M1 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism offers a promising therapeutic strategy for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia, potentially avoiding the adverse effects linked to direct M1 receptor agonists. This document provides a comprehensive overview of the putative mechanism of action of this compound, based on the established pharmacology of similar M1 PAMs.

Core Mechanism of Action

This compound is believed to bind to an allosteric site on the M1 mAChR, a location distinct from the orthosteric site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases its affinity for ACh and/or enhances the efficacy of G-protein coupling upon ACh binding. A key characteristic of many advanced M1 PAMs is their lack of intrinsic agonist activity, meaning they do not activate the receptor in the absence of an orthosteric agonist. This property is crucial for maintaining the temporal and spatial fidelity of cholinergic neurotransmission.

Quantitative Pharmacology

The pharmacological profile of M1 PAMs is typically characterized by their potency in potentiating the ACh response and their selectivity against other muscarinic receptor subtypes. While specific data for this compound is not publicly available, the following table summarizes representative quantitative data for similar M1 PAMs, such as VU0467319 (VU319).

| Parameter | Description | Representative Value (e.g., for VU319) | Assay Type |

| EC50 (PAM activity) | The concentration of the compound that produces 50% of the maximal potentiation of an EC20 ACh response. | 492 nM ± 2.9 nM[1][2] | Calcium Mobilization Assay[2] |

| % ACh Max | The maximal potentiation of the ACh response as a percentage of the maximal response to ACh alone. | 71.3% ± 9.9%[1][2] | Calcium Mobilization Assay[2] |

| EC50 (Agonist activity) | The concentration of the compound that produces 50% of its maximal response in the absence of ACh. | > 30 µM[1][2] | Calcium Mobilization Assay[2] |

| Selectivity | Lack of potentiation or agonist activity at other muscarinic receptor subtypes (M2-M5). | Highly selective for M1 over M2-M5[2] | Calcium Mobilization Assays for each subtype[2] |

| Orthosteric Binding Affinity | Displacement of a radiolabeled orthosteric ligand (e.g., [3H]N-methylscopolamine). | No displacement up to 30 µM[2] | Radioligand Binding Assay[2] |

Experimental Protocols

The characterization of M1 PAMs like this compound involves a series of in vitro and in vivo experiments to determine their mechanism of action, potency, selectivity, and functional effects.

Calcium Mobilization Assay

This is a primary functional assay to determine the potency and efficacy of M1 PAMs.

-

Cell Culture : CHO or HEK293 cells stably expressing the human M1 mAChR are cultured in appropriate media.

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time.

-

Compound Addition : The test compound (e.g., this compound) is added at various concentrations and incubated.

-

Agonist Stimulation : A fixed concentration of acetylcholine, typically an EC20 concentration (the concentration that elicits 20% of the maximal response), is added.

-

Signal Detection : Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis : Dose-response curves are generated to determine the EC50 for PAM activity and the percentage of maximal ACh response. Agonist activity is assessed by adding the compound in the absence of ACh.

Radioligand Binding Assay

This assay is used to confirm that the compound binds to an allosteric site and not the orthosteric site.

-

Membrane Preparation : Membranes are prepared from cells expressing the M1 mAChR.

-

Binding Reaction : Membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine) in the presence of varying concentrations of the test compound.

-

Separation : Bound and free radioligand are separated by rapid filtration.

-

Quantification : The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis : A lack of displacement of the orthosteric ligand indicates an allosteric binding mode.[2]

Electrophysiology Studies

Electrophysiological recordings in brain slices can be used to assess the functional consequences of M1 PAM activity on neuronal excitability.

-

Brain Slice Preparation : Acute brain slices containing a region of interest (e.g., prefrontal cortex or hippocampus) are prepared from rodents.

-

Recording : Whole-cell patch-clamp recordings are made from pyramidal neurons.

-

Drug Application : The M1 PAM is bath-applied to the slice.

-

Stimulation : The effect of the PAM on muscarinic agonist-induced currents or changes in neuronal firing is measured.

Signaling Pathways and Visualizations

M1 mAChRs are Gq-coupled G protein-coupled receptors (GPCRs). Upon activation by acetylcholine, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an M1 PAM, is expected to enhance this signaling cascade in the presence of acetylcholine.

M1 Receptor Signaling Pathway

References

VU0361747: A Technical Guide to a Promising mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the pyridine-based series of mGlu5 PAMs, it has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications in central nervous system (CNS) disorders, particularly schizophrenia. A key distinguishing feature of this compound is its lack of intrinsic allosteric agonist activity, which is believed to contribute to its favorable in vivo safety profile compared to other mGlu5 PAMs that can induce adverse effects.[1] This technical guide provides a comprehensive overview of the core pharmacology, in vivo efficacy, and underlying signaling pathways of this compound, supported by detailed experimental methodologies.

Core Pharmacology and In Vitro Data

This compound enhances the response of the mGlu5 receptor to its endogenous ligand, glutamate, without directly activating the receptor on its own. This modulatory activity has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and a closely related, well-characterized analog, VU0360172.

| Compound | Assay Type | Parameter | Value | Reference |

| VU0360172 | Calcium Mobilization | EC50 | 16 ± 6 nM | [2] |

| VU0360172 | Calcium Mobilization | % Max Glutamate Response | 87 ± 3% | [2] |

Table 1: In Vitro Potency and Efficacy of a Close Analog of this compound

| Compound | Parameter | Value | Species | Reference |

| VU0360172 | Plasma Protein Binding | 98.9% bound | Rat | [2] |

Table 2: In Vitro Pharmacokinetic Profile of a Close Analog of this compound

In Vivo Efficacy in Preclinical Models

This compound has demonstrated robust efficacy in preclinical models relevant to schizophrenia, most notably the amphetamine-induced hyperlocomotion (AHL) model in rodents. This model is a well-established paradigm for predicting the antipsychotic potential of novel therapeutic agents.

| Compound | Animal Model | Efficacy Endpoint | Result | Reference |

| This compound | Amphetamine-Induced Hyperlocomotion | Reversal of hyperlocomotion | Robust in vivo efficacy | [1] |

| VU0360172 | Amphetamine-Induced Hyperlocomotion | Reversal of hyperlocomotion | Dose-dependent reversal | [2] |

Table 3: In Vivo Efficacy of this compound and a Close Analog in a Preclinical Model of Schizophrenia

Signaling Pathways

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate and potentiation by a PAM like this compound, primarily signals through the Gαq pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in mGlu5-mediated signaling.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the in vitro potency and efficacy of mGlu5 PAMs by measuring changes in intracellular calcium concentration.

Cell Culture:

-

HEK293 cells stably expressing the rat mGlu5 receptor are plated in black-walled, clear-bottom 96-well plates coated with poly-D-lysine.

-

Cells are cultured overnight in DMEM supplemented with 10% dialyzed fetal bovine serum (FBS), 20 mM HEPES, and 1 mM sodium pyruvate.

Assay Procedure:

-

On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Cells are incubated for 45-60 minutes at 37°C to allow for dye loading.

-

The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A baseline fluorescence reading is established.

-

The test compound (e.g., this compound) is added at various concentrations, and the fluorescence is monitored.

-

A sub-maximal concentration (EC20) of glutamate is then added to assess the potentiation effect of the compound.

-

Data are normalized to the maximal glutamate response and analyzed using non-linear regression to determine EC50 and maximum potentiation values.

Amphetamine-Induced Hyperlocomotion in Rodents

This in vivo model assesses the potential antipsychotic activity of a test compound.

Animals:

-

Male Sprague-Dawley rats are typically used.

-

Animals are habituated to the testing environment before the experiment.

Procedure:

-

Rats are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

-

After a specific pretreatment time (e.g., 30-60 minutes), animals are placed in open-field activity chambers.

-

Locomotor activity is recorded for a baseline period.

-

Amphetamine (or another psychostimulant) is administered to induce hyperlocomotion.

-

Locomotor activity is then recorded for an extended period (e.g., 60-90 minutes).

-

The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

-

The ability of the test compound to reverse the amphetamine-induced increase in locomotion is calculated.

Conclusion

This compound stands out as a promising mGlu5 positive allosteric modulator with a desirable preclinical profile. Its robust in vivo efficacy in a model predictive of antipsychotic activity, coupled with a lack of intrinsic agonism that likely contributes to a better safety profile, makes it a compelling candidate for further investigation. The data and protocols presented in this guide offer a foundational understanding of this compound for researchers and drug development professionals aiming to advance novel therapeutics for schizophrenia and other CNS disorders.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: VU0361747, a Positive Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU0361747, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and pharmacology.

Chemical Structure and Properties

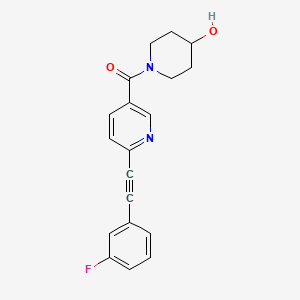

This compound is a synthetic organic compound with the IUPAC name 1-({6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol. Its chemical structure is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇FN₂O₂ | [1] |

| Molecular Weight | 324.36 g/mol | [1] |

| CAS Number | 1309976-66-6 | [1] |

| SMILES | O=C(C1=CN=C(C#CC=2C=CC=C(F)C2)C=C1)N3CCC(O)CC3 | [1] |

| IUPAC Name | 1-({6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol | [1] |

| Solubility | Soluble in DMSO | [1] |

Pharmacological Properties

This compound is a positive allosteric modulator of the mGlu5 receptor, meaning it binds to a site on the receptor distinct from the orthosteric glutamate binding site and potentiates the receptor's response to glutamate.[2] This modulation can lead to a variety of downstream signaling events.

Potency and Efficacy

The potency of this compound has been characterized in cellular assays. There are some discrepancies in the reported values, which may be due to different experimental conditions.

| Assay | Species | Potency (EC₅₀) | Reference |

| Calcium Mobilization | Rat | 126 nM (pEC₅₀ = 6.9) | [3] |

| Calcium Mobilization | Not Specified | 9 nM | [4] |

Mechanism of Action and Signaling Pathway

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[5][6] Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5][6] As a PAM, this compound enhances this signaling cascade in the presence of glutamate.

Caption: mGlu5 Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize mGlu5 modulators like this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the mGlu5 receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured.

Workflow:

Caption: Calcium Mobilization Assay Workflow.

Detailed Steps:

-

Cell Culture: Plate cells stably or transiently expressing the mGlu5 receptor in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Add the test compound (this compound) at various concentrations, followed by the addition of a sub-maximal concentration of glutamate.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.

-

Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the EC₅₀ and maximal response.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the receptor.

Principle: A radiolabeled ligand that binds to a specific site on the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the mGlu5 receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the allosteric site of mGlu5 and a range of concentrations of the unlabeled test compound (this compound).

-

Filtration: Terminate the binding reaction by rapid filtration through a filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Synthesis

Conclusion

This compound is a valuable research tool for studying the pharmacology and therapeutic potential of mGlu5 positive allosteric modulators. Its potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the role of mGlu5 in various physiological and pathological processes. Further studies are warranted to fully elucidate its therapeutic potential in neurological and psychiatric disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of VU0361747

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0361747 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a key target in the central nervous system for the therapeutic intervention of several neurological and psychiatric disorders. Developed at Vanderbilt University, this compound has emerged as a valuable tool for studying the pharmacology of mGlu5. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established methodologies for analogous mGlu5 modulators. Detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant biological pathway and experimental workflow are included to facilitate its preparation and study in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₇FN₂O₂ and CAS number 1309976-66-6, is a significant research compound in the field of neuroscience. As a positive allosteric modulator, it does not activate the mGlu5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action offers a more nuanced modulation of synaptic transmission compared to direct agonists and is a promising strategy for the treatment of conditions such as schizophrenia and fragile X syndrome. The chemical structure of this compound is (6-((4-fluorophenyl)ethynyl)pyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that is analogous to the preparation of other pyridinyl-ethynyl-piperidine derivatives developed as mGlu5 PAMs. The general strategy involves a Sonogashira coupling to form the core structure, followed by an amide coupling.

Proposed Synthetic Scheme

The synthesis can be logically divided into two main stages: the formation of the 6-((4-fluorophenyl)ethynyl)nicotinic acid intermediate and its subsequent coupling with 4-hydroxypiperidine.

Experimental Protocols

Step 1: Synthesis of 6-((4-fluorophenyl)ethynyl)nicotinic acid

This step involves a Sonogashira cross-coupling reaction between a halogenated nicotinic acid derivative and a terminal alkyne.

-

Reagents and Materials:

-

6-chloronicotinic acid or 6-bromonicotinic acid

-

1-ethynyl-4-fluorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., DMF, THF)

-

-

Procedure:

-

To a solution of 6-chloronicotinic acid (1.0 eq) in a mixture of anhydrous DMF and triethylamine, add 1-ethynyl-4-fluorobenzene (1.2 eq), CuI (0.1 eq), and the palladium catalyst (0.05 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified with HCl (1M) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield 6-((4-fluorophenyl)ethynyl)nicotinic acid.

-

Step 2: Synthesis of this compound - (6-((4-fluorophenyl)ethynyl)pyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone

This final step is an amide bond formation between the carboxylic acid synthesized in the previous step and 4-hydroxypiperidine.

-

Reagents and Materials:

-

6-((4-fluorophenyl)ethynyl)nicotinic acid

-

4-hydroxypiperidine

-

Amide coupling agent (e.g., HATU, HBTU, EDC)

-

A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)

-

Anhydrous solvent (e.g., DMF, CH₂Cl₂)

-

-

Procedure:

-

To a solution of 6-((4-fluorophenyl)ethynyl)nicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

4-hydroxypiperidine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

-

Purification of this compound

Purification of the final compound is crucial to obtain a high-purity sample for biological assays. A combination of chromatographic techniques is typically employed.

Purification Protocol

-

Techniques:

-

Flash column chromatography

-

Preparative high-performance liquid chromatography (HPLC)

-

-

Procedure for Flash Column Chromatography:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

-

The pure fractions are combined and the solvent is evaporated to yield the purified this compound.

-

-

Procedure for Preparative HPLC:

-

For higher purity, the material obtained from column chromatography can be further purified by preparative HPLC.

-

A C18 reverse-phase column is commonly used.

-

The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

The sample is dissolved in a suitable solvent and injected onto the column.

-

The eluent is monitored by a UV detector, and the fraction corresponding to the product peak is collected.

-

The solvent is removed from the collected fraction, often by lyophilization, to yield the highly pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Method of Determination |

| Molecular Formula | C₁₉H₁₇FN₂O₂ | Mass Spectrometry |

| Molecular Weight | 336.35 g/mol | Mass Spectrometry |

| CAS Number | 1309976-66-6 | Chemical Abstracts Service |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | >98% | HPLC, NMR Spectroscopy |

| Solubility | Soluble in DMSO, Methanol | Experimental Observation |

Signaling Pathway and Experimental Workflow

mGlu5 Signaling Pathway

This compound acts on the mGlu5 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for mGlu5 involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Experimental Workflow for Synthesis and Purification

The overall process from starting materials to the final pure product follows a logical sequence of chemical synthesis and purification steps.

Conclusion

The synthesis and purification of this compound can be reliably achieved by following the well-established chemical methodologies outlined in this guide. The successful preparation of this potent mGlu5 PAM will enable researchers to further investigate the therapeutic potential of modulating the mGlu5 receptor in various CNS disorders. The provided protocols and diagrams serve as a valuable resource for scientists in the field of drug discovery and chemical biology.

M1 Muscarinic Receptor Positive Allosteric Modulators in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, they offer limited efficacy for the debilitating negative and cognitive symptoms. This has spurred research into novel therapeutic targets, with the M1 muscarinic acetylcholine receptor (M1R) emerging as a promising candidate. Deficits in M1R signaling have been implicated in the pathophysiology of schizophrenia, particularly in relation to cognitive impairments. This technical guide provides an in-depth overview of the role of M1R positive allosteric modulators (PAMs), with a focus on investigational compounds such as VU0453595, in preclinical schizophrenia research. We will delve into their mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and visualize relevant pathways and workflows.

The M1 Muscarinic Receptor in Schizophrenia

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high densities in brain regions crucial for cognition, such as the prefrontal cortex and hippocampus.[1] In the context of schizophrenia, postmortem studies have revealed a reduction in M1R expression in the brains of patients.[1] Functionally, M1Rs are known to modulate neuronal excitability and synaptic plasticity, processes that are disrupted in schizophrenia.[2] Therefore, enhancing M1R signaling is a rational therapeutic strategy for addressing the cognitive deficits associated with the disorder.

Mechanism of Action: M1 Positive Allosteric Modulators (PAMs)

M1 PAMs represent a sophisticated approach to modulating M1R activity. Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather potentiates the effect of the endogenous ligand, acetylcholine. This mechanism of action offers several potential advantages, including a lower risk of receptor desensitization and a more physiological pattern of receptor activation.

A critical distinction exists between "pure" PAMs and "ago-PAMs." Pure PAMs have no intrinsic agonist activity and only enhance the effect of acetylcholine, whereas ago-PAMs possess some degree of direct agonist activity. Preclinical studies suggest that pure PAMs, such as VU0453595, may have a superior safety profile, avoiding the adverse effects associated with excessive M1R activation, such as seizures.[3]

M1 Receptor Signaling Pathway

The M1R is coupled to the Gq family of G-proteins. Upon activation by acetylcholine and potentiation by a PAM, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate ion channel activity, neuronal excitability, and synaptic plasticity.

Preclinical Efficacy in Schizophrenia Models

The therapeutic potential of M1 PAMs has been evaluated in various preclinical models of schizophrenia, most notably in rodents treated with N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP). These models aim to replicate the negative and cognitive symptoms of the disorder.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of M1 PAMs in animal models of schizophrenia.

| Compound | Animal Model | Assay | Dose | Key Finding | Reference |

| VU0453595 | PCP-treated Mice | Novel Object Recognition | 10 mg/kg | Reversed PCP-induced deficits in recognition memory. | [2] |

| VU0453595 | PCP-treated Mice | Social Interaction Test | 10 mg/kg | Restored social interaction deficits caused by PCP. | [2] |

| VU0453595 | Wild-type Mice | Electrophysiology (PFC) | 10 µM | Restored impaired long-term depression (LTD). | [2] |

| VU0486846 | Risperidone-treated Rats | Contextual Fear Conditioning | 1-10 mg/kg | Dose-dependently reversed risperidone-induced cognitive deficits. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of M1 PAMs.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory, a facet of cognitive function.

Materials:

-

Open-field arena (e.g., 40 x 40 x 40 cm)

-

Two sets of identical objects (e.g., plastic blocks, metal cylinders)

-

Video recording and analysis software

Procedure:

-

Habituation: Individually place each mouse in the empty arena for 5-10 minutes to allow for acclimation to the environment.

-

Familiarization Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).

-

Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

-

Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

Social Interaction Test

Objective: To evaluate social behavior, which is often impaired in individuals with schizophrenia (a negative symptom).

Materials:

-

Three-chambered social interaction apparatus

-

Wire cages for stimulus mice

-

Video recording and analysis software

Procedure:

-

Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers for a set period.

-

Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber. Place the test mouse in the central chamber and allow it to explore all three chambers.

-

Social Novelty Phase: Replace the empty wire cage with a second, novel "stranger" mouse in a wire cage. The test mouse is returned to the central chamber and allowed to explore.

-

Data Analysis: The time spent in each chamber and the time spent interacting with each wire cage (or the mice within them) are recorded. A preference for the chamber with the mouse over the empty chamber indicates normal sociability. A preference for the novel mouse over the familiar mouse indicates normal social memory.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

Objective: To assess the effects of M1 PAMs on synaptic plasticity, such as long-term depression (LTD), in brain slices.

Materials:

-

Vibratome for slicing brain tissue

-

Recording chamber with perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the prefrontal cortex of rodents.

-

Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons in layer V of the prefrontal cortex.

-

Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) for a stable period.

-

LTD Induction: Induce LTD using a chemical stimulus (e.g., application of an M1 receptor agonist).

-

Drug Application: Apply the M1 PAM (e.g., VU0453595) to the bath and observe its effect on the induced LTD.

-

Data Analysis: Measure the amplitude of the EPSCs before and after LTD induction and drug application. A restoration of the depressed EPSC amplitude by the M1 PAM indicates a reversal of the synaptic plasticity deficit.

Future Directions and Conclusion

The preclinical data for M1 PAMs in models of schizophrenia are highly encouraging, suggesting that these compounds can effectively target the cognitive and negative symptoms that are poorly addressed by current treatments. The development of highly selective and pure PAMs like VU0453595 has paved the way for a new therapeutic strategy with a potentially favorable side effect profile. Future research should focus on further elucidating the downstream signaling pathways and neural circuits modulated by M1 PAMs. Ultimately, the translation of these promising preclinical findings into successful clinical trials will be a critical step in determining the therapeutic value of M1 PAMs for individuals living with schizophrenia. This technical guide provides a foundational understanding of the core science and methodologies driving this exciting area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model | Semantic Scholar [semanticscholar.org]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to M1 Muscarinic Receptor Positive Allosteric Modulators in Parkinson's Disease Research

Executive Summary: Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by motor dysfunction, but it is also frequently accompanied by debilitating non-motor symptoms, including cognitive impairment and dementia. While current treatments focus on restoring dopaminergic function, there is a significant unmet need for therapies addressing the cognitive aspects of the disease. The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a promising therapeutic target for enhancing cognitive function. This guide provides a technical overview of the investigation of M1-selective positive allosteric modulators (PAMs) for Parkinson's disease, using the representative tool compound VU0453595 . It details the underlying signaling pathways, quantitative pharmacology, and key experimental protocols relevant to drug development professionals and researchers in the field.

Note on Compound VU0361747: Initial interest in this compound for this application should be clarified. Publicly available data identifies this compound as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5)[1][2]. While mGlu5 is also explored as a target for CNS disorders, the M1 muscarinic receptor is more directly established as a target for the pro-cognitive effects discussed herein. This guide will therefore focus on a validated M1 PAM, VU0453595, as a more appropriate exemplar for this therapeutic strategy.

The M1 Muscarinic Receptor in Parkinson's Disease

The progressive loss of dopaminergic neurons in the substantia nigra is the pathological hallmark of Parkinson's disease, leading to the cardinal motor symptoms. However, the pathology of PD is widespread, affecting other neurotransmitter systems, including the cholinergic system. This cholinergic deficit is strongly associated with the cognitive impairments and dementia that affect a large percentage of individuals with PD.[3]

The M1 muscarinic acetylcholine receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. Activation of M1 receptors enhances neuronal excitability and modulates synaptic plasticity, processes fundamental to learning and memory. Therefore, potentiating M1 receptor signaling is a key strategy for treating cognitive deficits in neurodegenerative disorders.[4]

Positive allosteric modulators (PAMs) offer a sophisticated approach to enhancing M1 receptor function. Unlike direct agonists, PAMs bind to a separate (allosteric) site on the receptor. This has two major advantages:

-

Subtype Selectivity: Allosteric sites are less conserved across receptor subtypes than the orthosteric site (where acetylcholine binds), allowing for the development of highly selective compounds that avoid side effects from activating other muscarinic receptors (M2-M5).

-

Preservation of Spatiotemporal Signaling: PAMs only enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This maintains the natural pattern of signal transmission, reducing the risk of over-activation and receptor desensitization associated with continuous agonist stimulation.

A critical distinction within M1 PAMs is the presence or absence of intrinsic agonist activity ("ago-PAMs" vs. "pure PAMs"). Compounds with significant agonist activity can over-activate the receptor, potentially leading to adverse effects like seizures.[5] For this reason, pure PAMs like VU0453595, which lack direct agonist effects, are considered to have a more promising therapeutic profile.[5]

Quantitative Pharmacology of M1 PAMs

The pharmacological profile of an M1 PAM is determined through a series of in vitro assays. Key parameters include potency (EC50) for potentiating the acetylcholine response, maximal potentiation (Emax), and selectivity against other muscarinic receptor subtypes. The table below summarizes representative data for M1 PAMs, highlighting the distinction between pure PAMs and those with agonist activity.

| Compound | Type | Target | EC50 (nM) | Agonist Activity | Key Characteristics |

| VU0453595 | Pure PAM | M1 | 1,800 | None | Devoid of agonist activity; does not induce convulsions in vivo.[5] |

| MK-7622 | Ago-PAM | M1 | 24 | Yes | Possesses robust intrinsic agonist activity; induces convulsions in vivo.[5] |

| PF-06764427 | Ago-PAM | M1 | 110 | Yes | Shows significant agonist activity in cell-based assays.[5] |

M1 Receptor Signaling Pathway

The M1 receptor primarily signals through the Gq alpha subunit of its associated G-protein. Upon binding of acetylcholine, the receptor undergoes a conformational change, activating Gq. This initiates a downstream signaling cascade that ultimately increases intracellular calcium levels and activates protein kinase C (PKC). An M1 PAM, like VU0453595, binds to an allosteric site, stabilizing the active conformation of the receptor and thereby amplifying the signal generated by acetylcholine.

References

- 1. This compound (PD047856, ZKKOJUZGUBLAJQ-UHFFFAOYSA-N) [probes-drugs.org]

- 2. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 3. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]

- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

The mGluR5 Positive Allosteric Modulator VU0361747 and its Effects on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), VU0361747, and its putative effects on synaptic plasticity. While direct experimental data on this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) are not extensively available in the current literature, this guide synthesizes findings from studies on structurally and functionally similar mGluR5 PAMs to project its likely influence on synaptic function. The document details the underlying signaling pathways, provides comprehensive experimental protocols for assessing such effects, and presents expected quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation in neurological and psychiatric disorders characterized by synaptic dysregulation.

Introduction to this compound and mGluR5

This compound is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. mGluR5 is a G-protein coupled receptor, primarily linked to Gqα signaling, which leads to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[1] These receptors are predominantly located perisynaptically at excitatory synapses in brain regions critical for learning and memory, such as the hippocampus.

The modulation of mGluR5 activity is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[2][3][4][5][6] Synaptic plasticity, the cellular basis of learning and memory, is a key process that is often dysregulated in these conditions. Therefore, understanding the impact of mGluR5 PAMs like this compound on synaptic plasticity is of paramount importance.

Effects on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

While specific data for this compound is limited, studies on other mGluR5 PAMs, such as VU-29 and VU0092273, have demonstrated a significant enhancement of both LTP and LTD at the Schaffer collateral-CA1 synapse in the hippocampus.[7][8]

Long-Term Potentiation (LTP)

mGluR5 PAMs have been shown to facilitate LTP induced by threshold theta-burst stimulation (TBS).[7][8] This enhancement is not believed to be dependent on the potentiation of N-methyl-D-aspartate receptor (NMDAR) currents, a classical mechanism for LTP induction.[9][10][11] Instead, the prevailing hypothesis points towards a mechanism involving endocannabinoid-mediated disinhibition.[9][10][11] Activation of postsynaptic mGluR5 in CA1 pyramidal neurons is thought to trigger the synthesis and release of endocannabinoids, which then act retrogradely on presynaptic CB1 receptors on GABAergic interneurons, suppressing GABA release and thereby disinhibiting the pyramidal neurons, facilitating the induction of LTP.[1][9][10][11]

Long-Term Depression (LTD)

mGluR5 PAMs also enhance LTD.[7][8] This has been observed for both LTD induced by the group I mGluR agonist DHPG and for LTD induced by paired-pulse low-frequency stimulation (PP-LFS).[7][8] The enhancement of DHPG-induced LTD is consistent with the role of mGluR5 in this form of synaptic plasticity. The facilitation of PP-LFS-induced LTD by mGluR5 PAMs suggests that endogenous glutamate released during this protocol is sufficient to activate mGluR5 and that PAMs can amplify this effect.[7]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of an mGluR5 PAM on LTP and LTD, based on data from studies of compounds with similar mechanisms of action.

Table 1: Effect of mGluR5 PAM on Threshold TBS-Induced LTP in Hippocampal CA1

| Condition | fEPSP Slope (% of Baseline) |

| Threshold TBS (Control) | ~120-130% |

| Threshold TBS + mGluR5 PAM | ~150-170% |

Data are extrapolated from studies on VU-29 and VU0092273. The potentiation is typically measured 50-60 minutes post-induction.[7][9]

Table 2: Effect of mGluR5 PAM on DHPG-Induced LTD in Hippocampal CA1

| Condition | fEPSP Slope (% of Baseline) |

| DHPG (sub-threshold concentration) | ~85-95% |

| DHPG + mGluR5 PAM | ~60-70% |

Data are based on the potentiation of a sub-threshold concentration of DHPG by an mGluR5 PAM, measured 60 minutes after application.[7]

Table 3: Effect of mGluR5 PAM on Paired-Pulse Low-Frequency Stimulation (PP-LFS)-Induced LTD in Hippocampal CA1

| Condition | fEPSP Slope (% of Baseline) |

| PP-LFS (Control) | ~80-90% |

| PP-LFS + mGluR5 PAM | ~65-75% |

Data are extrapolated from studies on mGluR5 PAMs, measured 60 minutes post-stimulation.[12]

Detailed Experimental Protocols

The following protocols are based on established methods for studying synaptic plasticity in the hippocampus and can be adapted for investigating the effects of this compound.

Hippocampal Slice Preparation

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old).

-

Anesthesia: Isoflurane inhalation followed by decapitation.

-

Dissection: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose.

-

Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer slices to an interface chamber and allow them to recover for at least 1 hour at 32°C, continuously perfused with oxygenated aCSF.

Electrophysiological Recording

-

Recording Chamber: Place a single slice in a submersion-type recording chamber perfused with aCSF at 30-32°C.

-

Electrodes: Use glass microelectrodes (2-5 MΩ) filled with aCSF for recording field excitatory postsynaptic potentials (fEPSPs).

-

Placement: Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[13][14]

-

Basal Synaptic Transmission: Deliver single pulses at 0.05 Hz to establish a stable baseline. The stimulation intensity should be adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum.

-

Data Acquisition: Record fEPSPs using a differential amplifier, digitize the signals, and analyze the initial slope of the fEPSP.

LTP Induction Protocol

-

Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.

-

Drug Application: Apply this compound at the desired concentration to the perfusion bath for 20-30 minutes prior to LTP induction.

-

Threshold Theta-Burst Stimulation (TBS): Induce LTP using a sub-maximal TBS protocol, for example, 4 pulses at 100 Hz, with the bursts repeated at 5 Hz, for a total of 2-3 trains.[7]

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes after TBS to assess the magnitude and stability of potentiation.[15][16][17][18][19][20]

LTD Induction Protocols

-

DHPG-Induced LTD:

-

Record a stable baseline for 20 minutes.

-

Apply a sub-threshold concentration of (S)-3,5-dihydroxyphenylglycine (DHPG) (e.g., 20 µM) in the presence of this compound for 10-20 minutes.[7]

-

Wash out the drugs and record fEPSPs for at least 60 minutes.

-

-

Paired-Pulse Low-Frequency Stimulation (PP-LFS)-Induced LTD:

-

Record a stable baseline for 20 minutes.

-

Apply this compound for 20-30 minutes.

-

Induce LTD by delivering paired pulses (50 ms interval) at 1 Hz for 15-20 minutes.[12]

-

Record fEPSPs for at least 60 minutes post-stimulation.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: mGluR5 signaling pathway enhanced by this compound.

Experimental Workflow for LTP

Caption: Experimental workflow for assessing LTP enhancement.

Experimental Workflow for LTD

Caption: Workflows for DHPG and PP-LFS induced LTD.

Conclusion

This compound, as a positive allosteric modulator of mGluR5, is poised to have significant effects on synaptic plasticity. Based on the actions of similar compounds, it is predicted to enhance both LTP and LTD in the hippocampus. The mechanism for LTP enhancement likely involves a novel pathway of endocannabinoid-mediated disinhibition rather than direct modulation of NMDA receptors. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for researchers to directly investigate the effects of this compound and further elucidate the role of mGluR5 in synaptic function and its potential as a therapeutic target. Future studies should focus on generating direct empirical data for this compound to confirm these predictions and to fully characterize its profile as a modulator of synaptic plasticity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. frontiersin.org [frontiersin.org]

- 3. The early longitudinal course of cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Early Longitudinal Course of Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recording long-term potentiation of synaptic transmission by three-dimensional multi-electrode arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Long-term potentiation expands information content of hippocampal dentate gyrus synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Discovery and development of VU0361747

An In-Depth Technical Guide on the Discovery and Development of VU0361747 and its Clinical Candidate VU0467319

Introduction

The development of selective agonists for the M1 muscarinic acetylcholine receptor (M1 mAChR) has been a long-standing goal for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] However, the clinical progression of M1 agonists has been hampered by dose-limiting cholinergic side effects, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), which arise from the activation of peripheral M2 and M3 receptors.[1] The advent of positive allosteric modulators (PAMs) offered a promising strategy to achieve subtype selectivity.[2] M1 PAMs potentiate the effect of the endogenous agonist acetylcholine (ACh) without directly activating the receptor, thereby offering a more nuanced and potentially safer therapeutic approach.[3]

This technical guide details the discovery and development of the M1 PAM this compound and its subsequent clinical candidate, VU0467319. This program aimed to identify a potent, selective, and centrally-penetrant M1 PAM with minimal intrinsic agonism to mitigate the cholinergic side effects that plagued earlier compounds.[1][2] The successful progression of VU0467319 to Phase I clinical trials underscores the viability of this approach for targeting cognitive dysfunction.[1]

Discovery of a Novel M1 PAM Scaffold

The search for novel M1 PAMs began with a functional high-throughput screening (HTS) campaign to identify small molecules that could potentiate the M1 receptor's response to a sub-maximal concentration of acetylcholine.[4] This effort led to the identification of a number of promising chemotypes. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of the this compound series and the clinical candidate VU0467319.

High-Throughput Screening (HTS)

The primary screen was designed to identify compounds that acted as positive allosteric modulators of the M1 receptor.

Experimental Protocol: Functional HTS for M1 PAMs

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Assay Principle: A functional assay measuring a downstream signaling event following M1 receptor activation, likely calcium mobilization or IP1 accumulation.

-

Procedure:

-

Cells are plated in multi-well plates and incubated.

-

Compounds from a chemical library are added to the wells.

-

A sub-maximal concentration of acetylcholine (e.g., EC20) is added to stimulate the M1 receptor.

-

The cellular response (e.g., fluorescence change indicating calcium flux) is measured using a plate reader.

-

Compounds that significantly increase the response to acetylcholine compared to the control are identified as potential PAMs.

-

-

Confirmation and Selectivity: Hits are confirmed through concentration-response curves and tested for activity at other muscarinic receptor subtypes (M2-M5) to ensure selectivity.[4]

VU0467319: A Clinical Candidate M1 PAM

VU0467319 emerged as a lead candidate from the this compound series due to its favorable pharmacological and pharmacokinetic profile.[1]

In Vitro Pharmacology

VU0467319 is a moderately potent M1 PAM with minimal direct agonist activity.[1] This profile is critical for avoiding the constant receptor activation that can lead to cholinergic side effects.[2]

| Parameter | Value | Receptor/Assay | Reference |

| M1 PAM EC50 | 492 nM ± 2.9 nM | Potentiation of Acetylcholine | [1] |

| % ACh Max | 71.3 ± 9.9% | Maximum potentiation relative to acetylcholine | [1] |

| M1 Agonism EC50 | > 30 µM | Direct activation of the M1 receptor | [1] |

| β-arrestin2 Recruitment EC50 | 890 nM (72% max) | Potentiation of β-arrestin2 recruitment to the M1 receptor | [1] |

Mechanism of Action and Signaling Pathway

As a positive allosteric modulator, VU0467319 binds to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds. This binding event increases the affinity and/or efficacy of acetylcholine, thereby enhancing the downstream signaling cascade upon activation by the endogenous neurotransmitter. The M1 receptor is a Gq-coupled G-protein coupled receptor (GPCR).

Pharmacokinetics

A key challenge in developing CNS-targeted drugs is achieving sufficient brain penetration. VU0467319 was optimized to have high CNS penetration, a significant improvement over earlier M1 PAMs.[1][2]

| Species | Kp | Kp,uu | Reference |

| Mouse | 0.77 | 1.3 | [2] |

| Rat | 0.64 | 0.91 | [2] |

Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.

In Vivo Efficacy

The pro-cognitive effects of VU0467319 were evaluated in preclinical models. These studies are crucial for establishing proof-of-concept before moving to human trials.

Experimental Protocol: Novel Object Recognition (NOR) Task

-

Animal Model: Rats or mice.

-

Purpose: To assess learning and memory.

-

Procedure:

-

Habituation: Animals are allowed to explore an empty arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set amount of time.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.

-

Endpoint: A preference for the novel object indicates intact memory. Cognitive enhancers are expected to increase the time spent exploring the novel object, especially in models of cognitive impairment.

-

VU0467319 demonstrated robust efficacy in multiple preclinical models of cognition.[1]

Preclinical Safety and Toxicology

Extensive safety and toxicology studies were conducted to ensure the compound was safe for human trials. A critical aspect of this evaluation was the lack of cholinergic adverse effects.

Experimental Workflow: Preclinical Safety Evaluation

VU0467319 completed 4-week GLP toxicology studies in rats and dogs with no observed adverse effects, including a lack of cholinergic side effects.[1] This clean safety profile was a key factor in its advancement to the clinic.

Clinical Development

Based on its robust preclinical data package, VU0467319 advanced into a Phase I single ascending dose (SAD) clinical trial (NCT03220295).[1] The trial confirmed the lack of adverse effects, including cholinergic side effects, in humans. Furthermore, signals of target engagement were observed at the highest doses tested.[1]

Conclusion

The discovery and development of this compound and its clinical candidate VU0467319 represent a significant advancement in the pursuit of a safe and effective treatment for cognitive dysfunction. By developing a highly selective M1 PAM with high CNS penetration and minimal intrinsic agonism, the researchers successfully navigated the challenges that had previously hindered the development of M1-targeted therapeutics. The favorable safety profile of VU0467319 in both preclinical models and a Phase I clinical trial demonstrates the feasibility of selectively targeting central M1 receptors without eliciting the problematic peripheral cholinergic side effects.[1] This work provides a strong foundation for the further clinical development of VU0467319 and validates the therapeutic strategy of using M1 PAMs for the treatment of cognitive impairments in various neurological and psychiatric disorders.

References

- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of the first low-shift positive allosteric modulators for the muscarinic M1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the VU0361747 Binding Site on the mGlu5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric binding site for VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details the location of the binding site, key interacting residues, quantitative pharmacological data for representative ligands, detailed experimental protocols for characterization, and the primary signaling pathway modulated by this compound.

Introduction: mGlu5 Allosteric Modulation

The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a critical modulator of excitatory synaptic transmission in the central nervous system.[1] Its involvement in synaptic plasticity makes it a prime target for therapeutic intervention in various neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.[2]

Targeting mGlu5 with orthosteric ligands that bind at the highly conserved glutamate site has been challenging due to a lack of subtype selectivity.[3][4] Allosteric modulators, which bind to topographically distinct sites, offer superior selectivity and the ability to fine-tune the endogenous signaling of glutamate rather than simply activating or blocking the receptor.[3][5]

This compound is a notable mGlu5 PAM that has been optimized to eliminate the intrinsic allosteric agonist activity found in some related compounds, making it a "pure" potentiator of the glutamate response.[6] This property is crucial for maintaining the natural, activity-dependent signaling of the receptor, potentially reducing adverse effects.[6] this compound acts at the common, well-characterized allosteric site within the seven-transmembrane (7TM) domain of the receptor.[2][7]

The this compound Binding Site: A Common Allosteric Pocket

Structural and mutagenesis studies have revealed that the majority of mGlu5 allosteric modulators, including PAMs like this compound and negative allosteric modulators (NAMs) like 2-methyl-6-(phenylethynyl)-pyridine (MPEP), share a common binding site.[8][9][10] This pocket is located deep within the 7TM bundle, a region analogous to the orthosteric binding site of Class A GPCRs.[11]

Key Amino Acid Residues

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form this allosteric pocket and are critical for ligand binding and function. These studies validate that diverse chemical scaffolds interact with this common site.[10] The mutation of alanine at position 809 to valine (A809V), for instance, has been shown to significantly reduce the potency of modulators acting at this site.[2]

Below is a summary of key residues consistently implicated in the binding of allosteric modulators to the MPEP/VU0361747 site.

| Residue | Transmembrane Helix (TM) | Role in Binding | Reference(s) |

| Proline 654 | TM3 | Implicated as a key affinity determinant for diverse PAMs and NAMs. | [10][12] |

| Tyrosine 658 | TM3 | Identified as a common residue involved in the recognition of multiple allosteric modulators. | [10][12] |

| Tryptophan 784 | TM6 | Crucial for both affinity and the inverse agonist activity of MPEP; a key affinity determinant for PAMs. | [10][12] |

| Phenylalanine 787 | TM6 | Essential for the antagonism and inverse agonism effects of MPEP. | [12] |

| Alanine 809 | TM7 | A critical determinant for modulator affinity and potency; the A809V mutation reduces the effects of ligands. | [2][10][12] |

Quantitative Pharmacology

| Compound | Modulator Type | Assay Type | Parameter | Value (nM) | Species | Reference(s) |

| MPEP | NAM | [³H]-fenobam Competition Binding | Kᵢ | 6.7 | Human | [9] |

| Fenobam | NAM/Inverse Agonist | Functional (Calcium Mobilization) | IC₅₀ | 58 | Human | [9] |

| Fenobam | NAM/Inverse Agonist | [³H]-fenobam Saturation Binding | K₋ | 31 | Human | [9] |

Experimental Protocols

The characterization of allosteric modulators like this compound relies on a suite of established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines if a test compound binds to the common allosteric site by measuring its ability to displace a known radiolabeled ligand, such as [³H]methoxyPEPy (an MPEP analog).[2][8][13]

Objective: To determine the binding affinity (Kᵢ) of a test compound for the mGlu5 allosteric site.

Materials:

-

HEK293 cells stably expressing the human or rat mGlu5 receptor.

-

Membrane Preparation Buffer (e.g., Tris-HCl).

-

Radioligand: [³H]methoxyPEPy or a similar MPEP-site radioligand.

-

Unlabeled Ligand for Non-Specific Binding: 10 µM MPEP.[14]

-

Test compound (e.g., this compound).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Prepare membranes from HEK293-mGlu5 cells using standard homogenization and centrifugation techniques.[8]

-

Assay Setup: In a 96-well plate, add assay buffer, a constant concentration of radioligand (e.g., 2-3 nM [³H]methoxyPEPy), and serially diluted concentrations of the test compound.[13][14]

-

Controls: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of unlabeled MPEP).[14]

-

Incubation: Add the cell membrane preparation (e.g., 20-40 µg protein/well) to each well and incubate for 60-90 minutes at room temperature to reach equilibrium.[13][15]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.[15]

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of a PAM to potentiate the mGlu5 response to an agonist, which canonically involves the mobilization of intracellular calcium.[2]

Objective: To determine the potency (EC₅₀) and efficacy of a PAM in modulating the agonist-induced calcium response.

Materials:

-

HEK293 cells stably expressing mGlu5 plated in black-walled, clear-bottom 384-well plates.[2]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[2]

-

Orthosteric Agonist: L-glutamate.

-

Test PAM (e.g., this compound).

-

Fluorescence plate reader (e.g., FlexStation).

Methodology:

-

Cell Plating: Plate HEK293-mGlu5 cells at a density of ~20,000 cells/well and incubate overnight.[2]

-

Dye Loading: Remove the culture medium and replace it with assay buffer containing a calcium-sensitive dye. Incubate for 45-60 minutes at 37°C to allow for dye loading.[2]

-

Compound Addition: Add varying concentrations of the test PAM to the wells and incubate for a short period (e.g., 5-15 minutes).

-

Agonist Stimulation: Place the plate in a fluorescence reader. Add a sub-maximal (e.g., EC₂₀) concentration of glutamate to the wells to stimulate the receptor.

-

Fluorescence Measurement: Measure the fluorescence intensity over time (e.g., for ~2 minutes) to capture the peak calcium response.[2]

-

Data Analysis: Normalize the data to the response of the agonist alone. Plot the normalized response against the log concentration of the PAM and fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ and maximum potentiation.

Site-Directed Mutagenesis

This technique is used to substitute specific amino acids in the receptor to identify residues critical for ligand binding and receptor activation.

Objective: To assess the impact of a specific amino acid mutation on the binding affinity or functional potency of an allosteric modulator.

Methodology:

-

Mutagenesis: Introduce a point mutation (e.g., Alanine to Valine at position 809) into the plasmid DNA encoding the mGlu5 receptor using a commercially available site-directed mutagenesis kit.

-

Sequencing: Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.

-

Transfection: Transiently or stably transfect a host cell line (e.g., HEK293) with the mutated receptor DNA.

-

Characterization: Perform radioligand binding and functional assays (as described in sections 4.1 and 4.2) on cells expressing the mutant receptor.

-

Comparison: Compare the binding affinity (Kᵢ) and functional potency (EC₅₀) of the allosteric modulator at the mutant receptor to its activity at the wild-type receptor. A significant shift in these values indicates that the mutated residue is important for the modulator's interaction with the receptor.[2]

Visualizations: Workflows and Signaling Pathways

Concept of Positive Allosteric Modulation

References

- 1. Metabotropic glutamate receptor 5 - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based discovery and development of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based discovery and development of metabotropic glutamate receptor 5 negative allosteric modulators. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the binding pockets of two chemically unrelated allosteric antagonists of the mGlu5 receptor and identification of crucial residues involved in the inverse agonism of MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: VU0361747 Cell-Based Assay Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive functions such as learning and memory. As a PAM, this compound does not directly activate the M1 receptor but enhances its response to the endogenous agonist, acetylcholine (ACh). This property makes M1 PAMs like this compound promising therapeutic candidates for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia.

These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound. The primary method described is a calcium mobilization assay, a robust and high-throughput method for assessing the function of Gq-coupled GPCRs like the M1 receptor.

Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). A positive allosteric modulator such as this compound binds to a site on the receptor distinct from the acetylcholine binding site and potentiates this signaling cascade, resulting in an amplified calcium release in the presence of an agonist.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Data Presentation

The potency of this compound as an M1 PAM is determined by its ability to potentiate the response of the M1 receptor to a sub-maximal concentration of acetylcholine. This is typically quantified as an EC50 value, which represents the concentration of the PAM that elicits 50% of the maximal potentiation. The tables below summarize the pharmacological parameters for a representative M1 PAM, VU0467319, which is structurally related to this compound.

Table 1: Potentiation of Acetylcholine Response by a Representative M1 PAM (VU0467319)

| Parameter | Value |

| M1 PAM EC50 (human) | 492 nM[1] |

| Maximal Potentiation (% of ACh Max) | 71.3%[1] |

| M1 Agonist Activity EC50 | > 30 µM[1] |

Table 2: Selectivity Profile of a Representative M1 PAM (VU0467319)

| Receptor | Activity |

| M2 mAChR | No significant activity |

| M3 mAChR | No significant activity |

| M4 mAChR | No significant activity |

| M5 mAChR | No significant activity |

Experimental Protocols

Calcium Mobilization Assay